molecular formula C19H32N2O5 B13716869 (1R)-Perindopril-d4

(1R)-Perindopril-d4

Cat. No.: B13716869
M. Wt: 372.5 g/mol
InChI Key: IPVQLZZIHOAWMC-BOQQVUEASA-N
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Description

(1R)-Perindopril-d4 is a deuterated form of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to the non-deuterated form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-Perindopril-d4 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of the deuterium atoms, which can be achieved through deuterium exchange reactions or by using deuterated reagents. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(1R)-Perindopril-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

(1R)-Perindopril-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical properties and reaction mechanisms.

    Biology: Employed in metabolic studies to investigate the pharmacokinetics and metabolic pathways of deuterated drugs.

    Medicine: Studied for its potential therapeutic benefits in treating hypertension and heart failure, with a focus on its improved metabolic stability and reduced side effects compared to non-deuterated Perindopril.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development processes.

Comparison with Similar Compounds

Similar Compounds

    Perindopril: The non-deuterated form of (1R)-Perindopril-d4, widely used in the treatment of hypertension and heart failure.

    Enalapril: Another ACE inhibitor with similar therapeutic uses but different chemical structure and pharmacokinetics.

    Lisinopril: A long-acting ACE inhibitor with a different chemical structure and pharmacokinetic profile.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to similar compounds. This can result in prolonged therapeutic effects, reduced side effects, and potentially improved patient outcomes.

Properties

Molecular Formula

C19H32N2O5

Molecular Weight

372.5 g/mol

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16-/m0/s1/i3D3,12D

InChI Key

IPVQLZZIHOAWMC-BOQQVUEASA-N

Isomeric SMILES

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@H](CCC)C(=O)OCC

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Origin of Product

United States

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